molecular formula C21H26N2O B2757982 N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide CAS No. 953932-93-9

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide

Cat. No.: B2757982
CAS No.: 953932-93-9
M. Wt: 322.452
InChI Key: UFAIMQQWQNTHSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Benzylpiperidin-4-yl)methyl]-2-methylbenzamide (CAS: 953932-93-9; molecular formula: C₂₁H₂₆N₂O; molecular weight: 322.44 g/mol) is a benzamide derivative featuring a 2-methylbenzamide core linked to a 1-benzylpiperidin-4-ylmethyl group via an amide bond . This compound belongs to a class of molecules designed for receptor-targeted interactions, particularly with sigma (σ) receptors and dopamine D₂ receptors, as structural analogues have demonstrated notable activity in these domains . The benzylpiperidine moiety is a critical pharmacophore, influencing both binding affinity and selectivity for receptors involved in neurological and oncological pathways .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-7-5-6-10-20(17)21(24)22-15-18-11-13-23(14-12-18)16-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAIMQQWQNTHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide typically involves the reaction of 1-benzylpiperidine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where halogenated derivatives are formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry tetrahydrofuran (THF).

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide is synthesized through several chemical reactions that involve the modification of piperidine derivatives. The general synthetic route includes:

  • Formation of Piperidine Derivative : The initial step often involves the synthesis of 1-benzylpiperidin-4-one, which can be achieved through various methods such as alkylation or acylation.
  • Amidation Reaction : The piperidine derivative is then reacted with 2-methylbenzoyl chloride or a similar acylating agent to form the amide bond.

The compound has shown potential as a building block for more complex organic molecules due to its unique structural features, which include a piperidine ring and a benzamide moiety.

Biological Activities

This compound has been investigated for its interaction with various biological targets:

Receptor Binding Studies

Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in cognitive functions. For instance, it has been studied for its potential modulation of NMDA receptors, which are critical in synaptic plasticity and memory formation.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes associated with neurodegenerative diseases. Studies have shown that derivatives of this compound may inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets for Alzheimer's disease treatment .

Therapeutic Applications

This compound is being explored for various therapeutic applications:

Neurological Disorders

Given its interaction with neurotransmitter systems, this compound shows promise for treating conditions such as Alzheimer's disease and Lewy Body dementia. Its ability to modulate neurotransmitter activity could lead to improved cognitive function in affected individuals .

Antihyperglycemic Effects

Preliminary studies suggest that derivatives of this compound exhibit antihyperglycemic activity in diabetic models, indicating potential use as an adjunct therapy for diabetes management .

NMDA Receptor Modulation

A study demonstrated the compound's ability to inhibit NR2B-mediated currents in neuronal cultures, suggesting its role in modulating excitatory neurotransmission. This modulation could provide insights into developing treatments for cognitive impairments associated with neurodegenerative diseases .

Anticancer Activity

Research on related compounds revealed significant anticancer properties against various cancer cell lines, indicating that structural modifications can enhance their efficacy against tumor growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound and its derivatives:

Compound NameStructural FeaturesUnique Attributes
N-(1-Methyl-piperidin-4-ylmethyl)-2-methylbenzamideSimilar piperidine structureVariation in methyl substitution affects receptor binding affinity
N-(1-Benzyl-piperidin-4-ylmethyl)-2-fluoro-N-methylbenzamideContains fluorine instead of chlorineFluorine may enhance metabolic stability
N-(1-Benzyl-piperidin-4-ylmethyl)-acetamideLacks chlorinationBaseline for assessing halogen substitution impact

These comparisons underscore the significance of structural modifications in enhancing biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Receptor Binding Profiles

Sigma (σ) Receptor Ligands

Structural modifications to the benzamide or piperidine moieties significantly impact σ receptor affinity and selectivity:

  • N-(1-Benzylpiperidin-4-yl)phenylacetamide : Replacing the benzamide with a phenylacetamide group retains high σ₁ receptor affinity (Kᵢ ~nM) but reduces σ₂ binding. Halogen substitutions on both aromatic rings enhance σ₂ affinity, while maintaining σ₁ selectivity (>100-fold) .
Dopamine D₂ Receptor Antagonists
  • Orthopramides (e.g., 2-methoxybenzamides) : The N-(1-benzylpiperidin-4-yl) side chain enhances D₂ receptor binding by optimizing steric and electronic interactions. Substituents on the benzamide ring (e.g., methoxy groups) further modulate affinity .
  • However, this remains speculative without experimental data .

Structural Modifications and Pharmacological Effects

Compound Name Key Structural Features Receptor Affinity (σ₁/σ₂/D₂) Selectivity Ratio (σ₁:σ₂) Reference
N-[(1-Benzylpiperidin-4-yl)methyl]-2-methylbenzamide 2-methylbenzamide, benzylpiperidinylmethyl Not reported
N-(1-Benzylpiperidin-4-yl)phenylacetamide Phenylacetamide, benzylpiperidinyl High σ₁, low σ₂ >100:1
2-Nitro-N-[2-(1-benzylpiperidin-4-yl)ethyl]benzamide Nitrobenzamide, ethyl linker Unknown
N,N-Dimethyl-2-(4-piperidinyloxy)benzamide Piperidinyloxy, dimethylamide Unknown
Key Observations:

Aromatic Ring Substitutions :

  • Thiophene, naphthyl, or indole substitutions on the acetamide/benzamide ring maintain σ₁ affinity, while pyridyl/imidazole groups reduce binding .
  • Halogenation increases σ₂ affinity, suggesting that electronic properties (e.g., electronegativity) modulate σ receptor interactions .

Piperidine Modifications :

  • Removal of the benzyl group (e.g., in piperidinyloxy derivatives) likely diminishes σ₁ affinity, as the benzyl moiety is critical for hydrophobic interactions with σ₁ receptors .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring linked to a benzamide moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

C17H22N2O\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}

This compound has been explored for various biological activities, particularly in the fields of oncology and neurology.

Antiproliferative and Anticancer Properties

Recent studies have highlighted the antiproliferative effects of benzamide derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated a dose-dependent inhibition of cell growth in melanoma and breast cancer cells, showcasing its potential as an anticancer agent.

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
B16F1 Melanoma5.6
MCF7 Breast Cancer8.2
HeLa Cervical Cancer7.4

Neurological Effects

The compound has also been investigated for its neuropharmacological properties. It is believed to interact with multiple neurotransmitter systems, including cholinergic and dopaminergic pathways. In animal models, this compound exhibited significant improvements in cognitive functions and memory retention, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors:

Cholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for enhancing cholinergic transmission in the brain. This mechanism is particularly relevant for cognitive enhancement in Alzheimer's disease models .

Dopamine Receptor Modulation : Preliminary studies suggest that this compound may modulate dopamine receptor activity, potentially offering therapeutic benefits in conditions characterized by dopaminergic dysfunction, such as Parkinson’s disease .

In Vivo Studies

In vivo experiments using rodent models have demonstrated that this compound significantly improves learning and memory capabilities when administered prior to cognitive tasks. These studies utilized behavioral tests such as the Morris water maze and passive avoidance tests to assess cognitive function .

Clinical Relevance

While preclinical findings are promising, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. Current research focuses on optimizing dosage and delivery methods to maximize therapeutic outcomes while minimizing side effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide?

  • Methodological Answer : The synthesis typically involves coupling a benzylpiperidine derivative with 2-methylbenzamide. Key steps include:

  • Amide bond formation : Reacting 2-methylbenzoic acid derivatives (e.g., acid chlorides) with amines like (1-benzylpiperidin-4-yl)methanamine under basic conditions (e.g., pyridine or K₂CO₃) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile are used to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization ensures product purity. Yields often exceed 70% under optimized conditions .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by matching chemical shifts to expected aromatic, piperidine, and benzamide signals (e.g., δ ~7.7 ppm for benzamide protons) .
  • High-Performance Liquid Chromatography (HPLC) : Used to verify purity (>95%) and monitor reaction progress via retention time alignment .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) .

Q. What solvents and conditions are optimal for solubility studies?

  • Methodological Answer :

  • Solubility profile : The compound is hydrophobic due to aromatic and piperidine groups. It dissolves in DMSO or DMF but has limited aqueous solubility.
  • Co-solvent systems : Use 10% DMSO in PBS for in vitro assays. For crystallography, ethanol/water mixtures are effective .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing by-products?

  • Methodological Answer :

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., over 90% yield reported for similar benzamides) .
  • Catalyst optimization : Palladium catalysts or enzyme-mediated coupling (e.g., lipases) improve regioselectivity .
  • Real-time monitoring : In-line FTIR or TLC detects intermediates, enabling rapid adjustments .

Q. What strategies address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and controls to isolate compound-specific effects .
  • Metabolic stability testing : Incubate with liver microsomes to assess if rapid metabolism explains variable in vivo vs. in vitro results .
  • Batch analysis : Verify compound purity across studies; impurities >2% can skew activity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Core modifications : Vary substituents on the benzamide (e.g., electron-withdrawing groups at the 2-position) or piperidine (e.g., N-benzyl vs. N-alkyl) to assess impact on receptor affinity .
  • 3D conformational analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like GPCRs or kinases .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., benzamide carbonyl) using Schrödinger’s Phase .

Q. What methodologies resolve stability issues under physiological conditions?

  • Methodological Answer :

  • pH stability assays : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS. Piperidine ring oxidation is a common instability .
  • Lyophilization : Improve shelf-life by lyophilizing with cryoprotectants (e.g., trehalose) for storage at -80°C .
  • Prodrug design : Mask the benzamide group with ester linkages to enhance stability in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.